molecular formula C19H22N2O3 B11375998 1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]-

1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]-

Cat. No.: B11375998
M. Wt: 326.4 g/mol
InChI Key: INMAMBRVGIUGKF-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- typically involves multi-step organic reactions. One common method is the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the methanol, ethyl, and methoxyphenoxy groups. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines .

Scientific Research Applications

1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It may serve as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol, ethyl, and methoxyphenoxy groups enhance its solubility, stability, and potential for diverse applications compared to simpler benzimidazole derivatives .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

1-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C19H22N2O3/c1-3-18(22)19-20-16-6-4-5-7-17(16)21(19)12-13-24-15-10-8-14(23-2)9-11-15/h4-11,18,22H,3,12-13H2,1-2H3

InChI Key

INMAMBRVGIUGKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O

Origin of Product

United States

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